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molecular formula C14H12BrFO2S B8532974 5-Bromo-4'-(ethylsulfonyl)-2-fluoro-1,1'-biphenyl

5-Bromo-4'-(ethylsulfonyl)-2-fluoro-1,1'-biphenyl

Cat. No. B8532974
M. Wt: 343.21 g/mol
InChI Key: JLEHWNZUVFWWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952008B2

Procedure details

To a degassed, room temperature solution of 4-bromo-1-fluoro-2-iodobenzene (2.80 g, 9.30 mmol) and 4-(ethylsulphonyl)benzeneboronic acid (2.27 g, 10.6 mmol), in anhydrous 1,4-dioxane (120 mL) was added aqueous Na2CO3 solution (1M, 46.5 mL, 46.5 mmol) followed by the tetrakistriphenylphosphine palladium(0) (537 mg, 0.465 mmol). The slightly yellow solution was degassed 3 times by vacuum/nitrogen refill then was heated to 100° C. with stirring for 2 hours. The reaction mixture was cooled then suspended in CH2Cl2 (50 mL) and filtered through a pad of celite. The pad was rinsed well with CH2Cl2 (100 mL) and the filtrate was washed with water (2×50 mL) then dried over anhydrous MgSO4 (s), filtered and evaporated in vacuo to give crude product as a yellow oil. Purification by silica gel column chromatography eluting with heptane:EtOAc 1:1 afforded the title compound as a colourless oil in 84% yield, 2.696 g.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
46.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
537 mg
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4](I)[CH:3]=1.[CH2:10]([S:12]([C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1)(=[O:14])=[O:13])[CH3:11].C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1>[CH2:10]([S:12]([C:15]1[CH:20]=[CH:19][C:18]([C:4]2[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][C:5]=2[F:8])=[CH:17][CH:16]=1)(=[O:13])=[O:14])[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)I
Name
Quantity
2.27 g
Type
reactant
Smiles
C(C)S(=O)(=O)C1=CC=C(C=C1)B(O)O
Name
Quantity
46.5 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
tetrakistriphenylphosphine palladium(0)
Quantity
537 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The slightly yellow solution was degassed 3 times by vacuum/nitrogen refill
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
The pad was rinsed well with CH2Cl2 (100 mL)
WASH
Type
WASH
Details
the filtrate was washed with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous MgSO4 (s)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude product as a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography
WASH
Type
WASH
Details
eluting with heptane:EtOAc 1:1

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)S(=O)(=O)C1=CC=C(C=C1)C1=C(C=CC(=C1)Br)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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